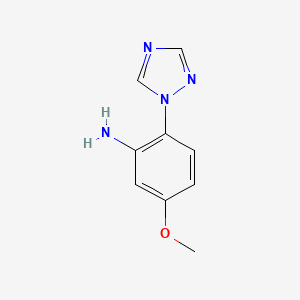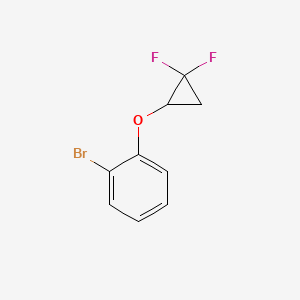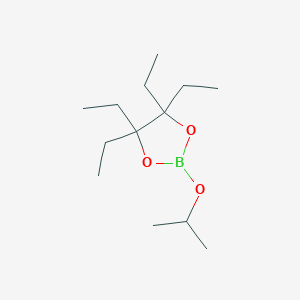
4,4,5,5-Tetraethyl-2-isopropoxy-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-Tetraethyl-2-(propan-2-yloxy)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom within a dioxaborolane ring. Compounds of this type are often used in organic synthesis, particularly in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetraethyl-2-(propan-2-yloxy)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronate ester with an appropriate alcohol under dehydrating conditions. Common reagents include boron trihalides and alkyl borates.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in controlled environments to ensure high yield and purity. Techniques such as distillation and crystallization are used to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the alkoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of boron-containing compounds.
Aplicaciones Científicas De Investigación
Chemistry
In organic chemistry, 4,4,5,5-tetraethyl-2-(propan-2-yloxy)-1,3,2-dioxaborolane is used as a reagent for the formation of carbon-carbon bonds, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology and Medicine
Industry
In the industrial sector, this compound may be used in the synthesis of advanced materials, including polymers and specialty chemicals.
Mecanismo De Acción
The mechanism of action for 4,4,5,5-tetraethyl-2-(propan-2-yloxy)-1,3,2-dioxaborolane involves its ability to form stable complexes with various organic molecules. The boron atom can act as a Lewis acid, facilitating various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4,5,5-Tetramethyl-2-(propan-2-yloxy)-1,3,2-dioxaborolane
- 4,4,5,5-Tetraethyl-2-(methoxy)-1,3,2-dioxaborolane
Uniqueness
The unique aspect of 4,4,5,5-tetraethyl-2-(propan-2-yloxy)-1,3,2-dioxaborolane lies in its specific alkyl and alkoxy substituents, which can influence its reactivity and the types of reactions it can undergo.
Propiedades
Fórmula molecular |
C13H27BO3 |
|---|---|
Peso molecular |
242.16 g/mol |
Nombre IUPAC |
4,4,5,5-tetraethyl-2-propan-2-yloxy-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H27BO3/c1-7-12(8-2)13(9-3,10-4)17-14(16-12)15-11(5)6/h11H,7-10H2,1-6H3 |
Clave InChI |
MGXXVDMSMRBVQX-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(CC)CC)(CC)CC)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4-[(2-aminoethyl)carbamoyl]piperidine-1-carboxylate hydrochloride](/img/structure/B13468063.png)
![Potassium trifluoro[6-(methoxycarbonyl)spiro[2.5]octan-1-yl]boranuide](/img/structure/B13468065.png)
![1-Oxa-9-azaspiro[5.6]dodecanehydrochloride](/img/structure/B13468076.png)

![tert-butyl octahydro-1H-[1,4]diazino[1,2-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B13468089.png)
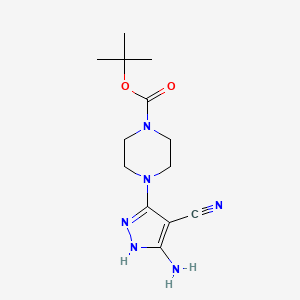
![6-(3,5-Dimethylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13468110.png)

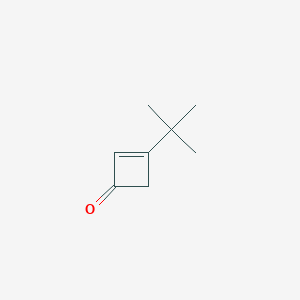
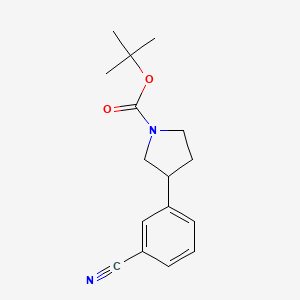
![Propanamide, 2-[bis(2-amino-2-oxoethyl)amino]-](/img/structure/B13468127.png)
